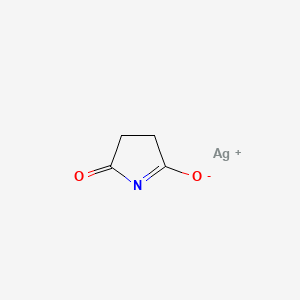

Silver succinimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silver succinimide is a compound that combines silver with succinimide, an organic compound with the formula (CH₂)₂(CO)₂NH. Succinimide is classified as a cyclic imide and is used in various organic syntheses and industrial processes, including silver plating . This compound is particularly noted for its applications in electroplating and its potential in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Silver succinimide can be synthesized through the reaction of silver nitrate with succinimide in an aqueous solution. One method involves dissolving silver nitrate in water and then adding a solution of succinimide. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .

Industrial Production Methods

In industrial settings, this compound is often produced using an electroplating method. This involves using a succinimide silver plating solution, which contains silver ions and succinimide, to deposit a layer of silver onto a substrate. The electroplating process is conducted in an alkaline solution, and the conditions are carefully controlled to ensure the quality and uniformity of the silver coating .

Análisis De Reacciones Químicas

Types of Reactions

Silver succinimide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.

Reduction: It can be reduced to elemental silver under certain conditions.

Substitution: This compound can participate in substitution reactions where the succinimide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or hydrazine.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products

Oxidation: Silver oxide and other silver-containing compounds.

Reduction: Elemental silver.

Substitution: Various substituted succinimide derivatives.

Aplicaciones Científicas De Investigación

Electroplating Applications

Non-Cyanide Silver Electroplating

One of the most significant applications of silver succinimide is in non-cyanide silver electroplating processes. Traditional cyanide-based methods pose environmental and health risks, prompting the development of safer alternatives. This compound serves as a complexing agent in these electroplating baths, allowing for the deposition of silver onto various substrates without the toxic effects associated with cyanide.

- Composition : A typical non-cyanide silver plating solution includes 10-20 g/L of silver nitrate and 130-150 g/L of succinimide .

- Performance : Studies have shown that silver deposits obtained from succinimide baths exhibit excellent brightness and adhesion properties, making them suitable for electronics and decorative applications .

Table 1: Comparison of Silver Deposits from Different Electroplating Solutions

| Solution Type | Brightness | Adhesion Quality | Environmental Impact |

|---|---|---|---|

| Cyanide-based | High | Excellent | High |

| Non-cyanide (Succinimide) | Moderate | Good | Low |

Pharmaceutical Applications

This compound has also been explored for its potential therapeutic applications, particularly in the field of diabetes management.

Antidiabetic Properties

Recent studies have investigated the antidiabetic effects of succinimide derivatives, including those containing silver. In vivo experiments demonstrated that certain succinimides could significantly lower blood glucose levels in diabetic mouse models when compared to standard treatments like glibenclamide .

- Study Design : Mice were divided into groups receiving different treatments, with blood glucose levels monitored over a 15-day period.

- Results : The compounds showed promising hypoglycemic effects, indicating potential for further development as therapeutic agents.

Materials Science

This compound's unique chemical properties make it valuable in materials science, particularly in creating advanced coatings and composites.

Microstructure of Coatings

Research has indicated that silver coatings derived from succinimide complexes exhibit distinct microstructural characteristics that enhance their performance in various applications. For instance, coatings produced from non-cyanide baths demonstrate improved corrosion resistance and mechanical properties compared to traditional methods .

- Microstructural Analysis : Studies using techniques like X-ray photoelectron spectroscopy (XPS) have revealed differences in the surface morphology and composition of silver deposits, which correlate with their performance characteristics.

Case Study 1: Non-Cyanide Electroplating Process

A study conducted on the use of a non-cyanide silver electroplating bath containing this compound demonstrated that:

- Parameters : The bath maintained a pH between 8.5 and 10 during operation.

- Results : The resulting deposits were semi-bright to bright, with no signs of stress or cracking, highlighting the effectiveness of succinimide as a complexing agent .

Case Study 2: Antidiabetic Efficacy

In another study focusing on the pharmacological potential of succinimides:

Mecanismo De Acción

The mechanism by which silver succinimide exerts its effects involves the interaction of silver ions with various molecular targets. Silver ions can bind to proteins, nucleic acids, and other biomolecules, disrupting their function and leading to cellular toxicity. This mechanism is particularly relevant in its antimicrobial action, where silver ions can damage bacterial cell walls and interfere with essential cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-succinimide: Another succinimide derivative used in similar applications.

N-bromosuccinimide: Used as a brominating agent in organic synthesis.

Silver nitrate: A common silver compound used in various chemical reactions and industrial processes

Uniqueness

Silver succinimide is unique due to its combination of silver and succinimide, which imparts specific properties such as enhanced electroplating capabilities and potential antimicrobial effects. Compared to other silver compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Propiedades

Número CAS |

55047-82-0 |

|---|---|

Fórmula molecular |

C4H5AgNO2 |

Peso molecular |

206.96 g/mol |

Nombre IUPAC |

pyrrolidine-2,5-dione;silver |

InChI |

InChI=1S/C4H5NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H2,(H,5,6,7); |

Clave InChI |

ZNFFXFIEWVNCJO-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N=C1[O-].[Ag+] |

SMILES canónico |

C1CC(=O)NC1=O.[Ag] |

Key on ui other cas no. |

55047-82-0 |

Números CAS relacionados |

123-56-8 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.